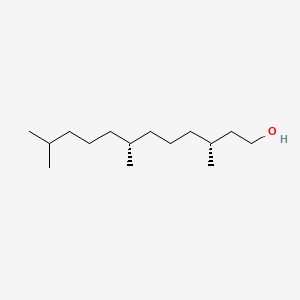

1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)-

Description

Structural Characterization and Stereochemical Considerations of (R,R)-1-Dodecanol, 3,7,11-trimethyl-

The precise chemical identity of a molecule is fundamental to understanding its properties and functions. This section details the nomenclature, molecular structure, and specific stereochemical features of (R,R)-1-Dodecanol, 3,7,11-trimethyl-.

Systematic Nomenclature and Common Academic Synonyms

The compound is identified by the systematic IUPAC name 3,7,11-trimethyldodecan-1-ol nih.gov. In academic literature and chemical databases, it is frequently referred to by several synonyms. The most common of these is hexahydrofarnesol , which highlights its structural relationship to farnesol (B120207) through the hydrogenation of its double bonds nih.govsmolecule.com. Other recorded synonyms include Hexa-hydro-farnesol and the parent name 1-Dodecanol, 3,7,11-trimethyl- nih.govnist.govchemspider.com.

| Identifier Type | Identifier |

| IUPAC Name | 3,7,11-trimethyldodecan-1-ol nih.gov |

| Common Synonym | Hexahydrofarnesol nih.govsmolecule.com |

| Other Synonym | Hexa-hydro-farnesol nist.gov |

| CAS Registry Number | 6750-34-1 nist.gov |

Molecular Architecture and Branched Alkyl Chain Features

The molecular architecture of this compound is defined by its chemical formula, C15H32O, and a molecular weight of approximately 228.41 g/mol smolecule.comnist.gov. Its structure consists of a twelve-carbon primary alcohol backbone (dodecanol) smolecule.com. This linear chain is distinguished by the presence of three methyl group branches located at the 3, 7, and 11 carbon positions smolecule.com.

| Property | Value |

| Molecular Formula | C15H32O nih.govnist.gov |

| Molecular Weight | 228.41 g/mol nih.govsmolecule.com |

| General Classification | Branched-chain fatty alcohol smolecule.com |

| Key Structural Features | 12-carbon chain, methyl groups at C3, C7, C11 smolecule.com |

Elucidation of (R,R)- Relative Stereochemistry and Chirality

The carbon atoms at positions 3 and 7 of the dodecanol (B89629) chain are chiral centers, meaning they are attached to four different substituent groups. This gives rise to the possibility of stereoisomers. The notation (R,R)- specifies the relative stereochemistry of these two centers. It indicates that both chiral centers have the same configuration—either both are (R) or both are (S). Therefore, (R,R)-1-Dodecanol, 3,7,11-trimethyl- represents a racemic mixture of the (3R,7R) and (3S,7S) enantiomers. The carbon at position 11 is not chiral because it is bonded to two identical methyl groups guidechem.com. The specific spatial arrangement of the methyl groups at the chiral centers is a critical factor in the molecule's interaction with other chiral molecules, such as enzymes in biological systems.

Natural Occurrence and Metabolic Context of Hexahydrofarnesol

Hexahydrofarnesol is not only a synthetic compound but is also found in nature and participates in the metabolic pathways of various organisms.

Biogenic Sources and Isolation Methodologies (e.g., Azadirachta indica, essential oils)

This branched-chain alcohol has been identified as a naturally occurring compound in a variety of plants smolecule.com. One of the most frequently cited sources is the neem tree (Azadirachta indica), where it has been reported as a constituent nih.govsmolecule.com. It is also found in certain essential oils and has been detected in other plants such as olive fruits (Olea europaea) and tea (Camellia sinensis) smolecule.com.

The isolation of 3,7,11-trimethyl-1-dodecanol (B1208083) from natural sources involves several established methodologies. For volatile compounds from plant matter like neem seeds, techniques such as hydro-distillation and supercritical fluid carbon dioxide (SCF) extraction are employed nih.gov. General extraction from plant tissues is often achieved using solvents like hexane (B92381), methanol, or ethanol (B145695) through methods such as Soxhlet extraction ijarsct.co.in. Following the initial extraction, purification of individual compounds is typically accomplished using chromatographic techniques, including column chromatography and thin-layer chromatography (TLC) ijarsct.co.insaudijournals.com.

Role in Biological Metabolic Pathways (e.g., Human and Plant Metabolite)

Scientific research has identified 3,7,11-trimethyl-1-dodecanol as both a plant and a human metabolite nih.govguidechem.com. Its presence in biological systems suggests it plays a role in metabolic processes. Studies have noted its involvement in lipid metabolism, a fundamental process for energy storage and cell structure smolecule.com. Furthermore, the compound has been observed in the context of cancer metabolism, leading to research into its potential as a biomarker nih.govsmolecule.comchemicalbook.com. As a metabolite, it is a substance produced during the biochemical processes of an organism, and understanding its pathways is crucial for comprehending its biological function smolecule.com.

Structure

3D Structure

Properties

CAS No. |

87247-04-9 |

|---|---|

Molecular Formula |

C15H32O |

Molecular Weight |

228.41 g/mol |

IUPAC Name |

(3R,7R)-3,7,11-trimethyldodecan-1-ol |

InChI |

InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3/t14-,15-/m1/s1 |

InChI Key |

HDPUXESLSOZSIB-HUUCEWRRSA-N |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCO)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 Dodecanol, 3,7,11 Trimethyl , R,r and Chiral Dodecanol Derivatives**

Multi-step Total Synthesis Approaches to Branched Alcohols

Total synthesis provides a versatile platform for constructing complex chiral molecules like (3R,7R)-3,7,11-trimethyl-1-dodecanol from simpler, often achiral, starting materials. These routes offer precise control over the stereochemistry at each step.

The synthesis of the C15 side chain of Vitamin E, which is (3R,7R)-3,7,11-trimethyldodecan-1-ol, often employs a convergent strategy. nih.gov This approach involves preparing different fragments of the molecule separately and then joining them together near the end of the synthesis.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. While less common for a single specific target like (3R,7R)-3,7,11-trimethyl-1-dodecanol, this strategy is valuable for creating libraries of related compounds for screening purposes. wikipedia.org

Oxidation and reduction reactions are fundamental tools in multi-step syntheses to manipulate functional groups and build the carbon skeleton.

Reduction Reactions:

Reduction of Carboxylic Acid Esters: A documented synthesis of (3R,7R)-3,7,11-trimethyl-dodecanol involves the reduction of 3(R),7(R),10-trimethyl-dodecanoic acid ethyl ester. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent, which cleanly reduces the ester to the primary alcohol with high yield.

Hydrogenation: As detailed in section 2.1, catalytic hydrogenation is a key reduction method to saturate carbon-carbon double bonds in precursors like farnesol (B120207).

Oxidation Reactions: While direct examples for the target molecule's synthesis are less focused on oxidation, these reactions are crucial for preparing the necessary precursors. For instance, the synthesis of carboxylic acid precursors often involves the oxidation of corresponding alcohols or aldehydes.

A representative multi-step synthesis is the conversion of (3R,7R)-1-chloro-3,7,11-trimethyldodecane to the final alcohol. prepchem.com This process involves:

Reaction of the chloro-alkane with potassium acetate (B1210297) to form the corresponding acetate ester.

Hydrolysis (saponification) of the acetate ester using a base like potassium hydroxide (B78521) to yield (3R,7R)-3,7,11-trimethyl-1-dodecanol. prepchem.com

This sequence demonstrates the strategic use of nucleophilic substitution followed by a hydrolysis step, which is conceptually related to the manipulation of oxidation states at the terminal carbon.

Asymmetric Synthesis and Chiral Resolution Techniques for Stereoisomers

When a synthesis produces a mixture of stereoisomers, methods for their separation (resolution) or strategies to produce only one isomer (asymmetric synthesis) are required.

Asymmetric Synthesis: This approach aims to create the desired stereoisomers directly. As discussed, the enantioselective hydrogenation of farnesol using chiral catalysts is a prime example of asymmetric synthesis. scite.ai Another powerful strategy involves using enzymes, which are inherently chiral and can catalyze reactions with high stereoselectivity. For instance, the synthesis of chiral building blocks for the vitamin E side chain has been achieved using enzymatic acetylation or hydrolysis reactions to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. nih.govmdpi.com

Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers.

Diastereomeric Salt Formation: A common and classical method involves reacting the racemic alcohol with an enantiomerically pure chiral acid (a resolving agent), such as mandelic acid or tartaric acid. libretexts.orgwikipedia.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomer of the alcohol can be recovered by removing the chiral auxiliary.

Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase (B570770), that selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic alcohol at a much faster rate than the other. mdpi.comscirp.org This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer, which can then be separated by standard methods like chromatography.

| Technique | Principle | Example Application |

| Asymmetric Hydrogenation | A chiral catalyst directs the addition of hydrogen across a double bond to favor one stereoisomer. | Hydrogenation of farnesol using chiral Iridium catalysts to produce specific stereoisomers of 3,7,11-trimethyl-1-dodecanol (B1208083). scite.ai |

| Diastereomeric Salt Formation | A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers. | Separation of a racemic alcohol by forming salts with enantiomerically pure tartaric acid. wikipedia.org |

| Enzymatic Kinetic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. | Lipase-catalyzed acylation of a racemic alcohol, where one enantiomer is esterified much faster than the other. scirp.org |

Biocatalytic Transformations for Enantiopure Alcohol Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high selectivity and mild reaction conditions offered by enzymes.

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture of alcohols into a single enantiomer of a desired product, theoretically achieving a 100% yield. acs.org This process couples the enzymatic kinetic resolution of a racemic alcohol with the in-situ racemization of the less reactive enantiomer. acs.org Lipases are commonly employed for the enantioselective acylation step, while a metal catalyst facilitates the racemization. organic-chemistry.org

Several combinations of lipases and metal catalysts have proven effective for the DKR of various secondary alcohols. For instance, lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, and Pseudomonas fluorescens lipase have been successfully paired with ruthenium, vanadium, or iron-based racemization catalysts. acs.orgcore.ac.ukscispace.com Ruthenium complexes, in particular, have been identified as effective racemization catalysts that can operate at room temperature, which minimizes side reactions. organic-chemistry.org The combination of an immobilized lipase from Pseudomonas cepacia and a ruthenium complex has been used for the DKR of a range of allylic alcohols, producing homochiral allylic acetates with high yields and excellent enantiomeric excess (>99% ee). organic-chemistry.org Similarly, air- and moisture-stable iron catalysts have been developed as a more sustainable alternative to ruthenium for the DKR of benzylic and aliphatic secondary alcohols. scispace.com

| Substrate Type | Lipase | Metal Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Allylic Alcohols | Immobilized Pseudomonas cepacia Lipase | Ruthenium Complex | >80% | >99% |

| Benzylic/Aliphatic Alcohols | Candida antarctica Lipase B (CALB) | Iron Complex | Good to High | Excellent |

| Various Secondary Alcohols | CALB | Oxovanadium Complex | High | 99% |

The direct asymmetric addition of water to an unactivated alkene is a highly desirable transformation for producing chiral alcohols, representing a green and atom-economical approach. chalmers.se Directed evolution has been instrumental in developing enzymes, specifically hydratases, capable of catalyzing this challenging reaction with high enantioselectivity. researchgate.net

Researchers have successfully engineered fatty acid hydratases for the highly enantioselective hydration of various terminal and internal alkenes. nih.gov For example, a fatty acid hydratase from Marinitoga hydrogenitolerans was evolved to catalyze the hydration of styrenes, yielding chiral 1-arylethanols with over 99:1 enantiomeric ratio (e.r.). chalmers.se Similarly, an engineered oleate (B1233923) hydratase from Elizabethkingia meningoseptica has been shown to hydrate (B1144303) unactivated aliphatic alkenes like 1-decene (B1663960) with up to 93% conversion and excellent selectivity (>99% ee). nih.gov This was achieved by using a carboxylic acid "decoy molecule" to activate the enzyme, although further evolution aims to create catalysts that function without this activator. nih.gov This methodology provides a direct route to chiral alcohols from simple, readily available alkenes and water. chalmers.se

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a versatile platform for constructing chiral centers with high levels of control over stereochemistry.

Enantioconvergent catalysis provides an efficient strategy to transform a racemic starting material into a single, enantioenriched product. A notable example is the nickel-catalyzed enantioconvergent arylation of racemic secondary alcohols to generate chiral tertiary alcohols. organic-chemistry.orgnih.gov This method utilizes a chiral N-heterocyclic carbene (NHC)-nickel complex. organic-chemistry.org The reaction proceeds through a cascade involving the dehydrogenation of the alcohol to a transient ketone, followed by the asymmetric addition of an arylboronic ester. nih.gov This formal asymmetric α-C-H arylation of alcohols affords enantioenriched tertiary alcohols in high yields and with excellent enantiomeric excess. organic-chemistry.orgnih.gov The process is advantageous as it avoids common side reactions and upgrades simple, racemic alcohols into more complex, valuable chiral products. organic-chemistry.org

| Catalyst System | Transformation | Substrate Scope | Key Features |

|---|---|---|---|

| Chiral Nickel/N-Heterocyclic Carbene (NHC) | Racemic Secondary Alcohol → Enantioenriched Tertiary Alcohol | Broad (various aryl and alkyl secondary alcohols) | High yield, excellent enantioselectivity, enantioconvergent |

The construction of tertiary alcohols containing adjacent stereocenters is a formidable synthetic challenge due to steric hindrance. chinesechemsoc.org A significant breakthrough in this area is the highly diastereo- and enantioselective cyanosilylation of racemic α-branched acyclic ketones. chinesechemsoc.org This method allows for the synthesis of Cα-tetrasubstituted silyl (B83357) cyanohydrins, which are precursors to chiral tertiary alcohols, with two vicinal stereocenters. chinesechemsoc.org

The reaction employs a three-component catalyst system, and by using a bifunctional cyanating reagent, products can be obtained with high diastereomeric ratios (up to >20:1 dr) and enantiomeric excess (90–98% ee). chinesechemsoc.org This catalytic C-C bond-forming reaction on racemic ketones provides a novel and powerful route to stereochemically complex tertiary alcohols. chinesechemsoc.org

Chiral Auxiliaries and Substrate-Controlled Stereoselection

The use of chiral auxiliaries is a classical yet powerful strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been set, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Oxazolidinones, popularized by David Evans, are a widely used class of chiral auxiliaries. They can be attached to a carboxylic acid substrate to form an imide, and the substituents on the oxazolidinone ring then direct stereoselective alkylation or aldol (B89426) reactions at the α-position. Pseudoephedrine is another effective chiral auxiliary, particularly for the asymmetric alkylation of substrates to produce optically active carboxylic acids. For a chiral auxiliary to be effective, it must induce high stereoselectivity and be readily removable without causing racemization of the product.

Substrate-controlled stereoselection is an alternative approach where the existing chirality within a molecule directs the formation of new stereocenters. This strategy is particularly relevant in the synthesis of polyketide natural products, which often contain long carbon chains with multiple stereocenters. researchgate.net For example, chiral acetonide-protected polyketide fragments have been shown to undergo rearrangement reactions with high diastereoselectivity, even in the absence of external chiral ligands. researchgate.net This internal stereocontrol is a valuable tool for constructing complex chiral molecules like long-chain dodecanol (B89629) derivatives. nih.gov

Chromatographic Enantioseparation Techniques in Synthetic Work

The synthesis of specific stereoisomers of 1-Dodecanol, 3,7,11-trimethyl-, such as the (R,R)-enantiomer, necessitates reliable analytical and preparative methods to resolve chiral intermediates and verify the enantiomeric purity of the final product. Chromatographic enantioseparation is the cornerstone of this process, enabling the separation of racemic mixtures into their constituent enantiomers. This is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. eijppr.com The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for the enantioseparation of alcohols. The success of the separation hinges on the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability in resolving a diverse range of chiral compounds, including alcohols. eijppr.comresearchgate.net These CSPs often operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. eijppr.com

Separations can be performed in different modes:

Normal-Phase (NP) Mode: Utilizes non-polar mobile phases, such as mixtures of hexane (B92381) and isopropanol. This mode is often the first choice for chiral separations on polysaccharide CSPs.

Reversed-Phase (RP) Mode: Employs polar mobile phases, like methanol/water or acetonitrile (B52724)/water mixtures. While sometimes challenging, RP methods are desirable for their compatibility with mass spectrometry (MS) detectors. mdpi.com

Polar Organic (PO) Mode: Uses polar organic solvents like ethanol (B145695) or acetonitrile, offering a middle ground in polarity.

Method development for separating derivatives of dodecanol typically involves screening various polysaccharide-based columns (e.g., those with amylose or cellulose backbones) with different mobile phase compositions to optimize selectivity (α) and resolution (Rs). researchgate.net

Gas Chromatography (GC)

For volatile and thermally stable compounds like terpene alcohols and their saturated derivatives, chiral Gas Chromatography (GC) is a powerful analytical tool. Enantioseparation in GC is predominantly achieved using capillary columns coated with a chiral stationary phase, most commonly cyclodextrin (B1172386) derivatives. nih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin cavities. The stability of these complexes differs for each enantiomer, resulting in different elution times.

In the context of analyzing complex mixtures, such as plant extracts or products from chlorophyll (B73375) degradation pathways, GC coupled with Mass Spectrometry (GC-MS) is invaluable. nih.gov For long-chain alcohols like 1-Dodecanol, 3,7,11-trimethyl-, derivatization (e.g., trimethylsilylation) may be employed to increase volatility and improve chromatographic peak shape before analysis. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, combining the advantages of both GC and HPLC. chromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. wikipedia.org Due to the low viscosity and high diffusivity of supercritical CO2, SFC enables very fast and highly efficient separations with lower back pressure compared to HPLC. nih.gov

For chiral separations, CO2 is modified with a small percentage of a polar organic solvent, such as methanol, ethanol, or isopropanol, which acts as a modifier to modulate analyte retention and enhance chiral recognition on the CSP. wikipedia.orgresearchgate.net The same polysaccharide-based CSPs successful in HPLC are often used in SFC, frequently providing superior performance and complementary selectivity. nih.gov SFC is particularly well-suited for both analytical-scale enantiomeric excess (ee) determination and preparative-scale purification of chiral molecules, making it a highly valuable tool in synthetic workflows. nih.gov Its "greener" profile, owing to the significant reduction in organic solvent consumption, is another compelling advantage. researchgate.net

Interactive Data Table: Chromatographic Conditions for Chiral Alcohol Separation

The following table summarizes typical conditions used for the enantioseparation of chiral alcohols analogous to 1-Dodecanol, 3,7,11-trimethyl-, illustrating the practical application of the techniques discussed.

| Technique | Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Mode |

| HPLC | Monoterpene Alcohols | Amylose phenylcarbamate derivative (e.g., AD-H) | n-Hexane / Isopropanol | Normal Phase |

| HPLC | Chiral Benzyl Alcohols | N-(3,5-dinitrobenzoyl)-D-phenylglycine | Hexane / Dichloromethane / Ethanol | Normal Phase |

| SFC | Alcohol Enantiomers | Cellulose derivative (e.g., Chiralcel OF) | 70% CO2 / 30% Methanol | Supercritical Fluid |

| GC | General Enantiomers | Modified Cyclodextrin | Helium or Hydrogen | Gas Chromatography |

Chemical Reactivity and Mechanistic Investigations of 1 Dodecanol, 3,7,11 Trimethyl , R,r **

Oxidation Pathways and Functional Group Interconversions

The primary alcohol moiety of (R,R)-3,7,11-trimethyl-1-dodecanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis. For a sterically hindered primary alcohol like (R,R)-3,7,11-trimethyl-1-dodecanol, careful selection of the oxidant is crucial to achieve high yields and selectivity.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in the presence of sulfuric acid (Jones reagent), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. Recent methodologies have focused on developing milder and more selective conditions for this transformation, especially for complex molecules with multiple functional groups and stereocenters. For instance, a catalytic amount of chromium trioxide with periodic acid as the terminal oxidant in wet acetonitrile (B52724) has been shown to efficiently oxidize primary alcohols to carboxylic acids without causing racemization at adjacent chiral centers.

Table 1: Hypothetical Oxidation Reactions of (R,R)-3,7,11-trimethyl-1-dodecanol The following data is illustrative and based on typical reactions of similar primary alcohols, as specific experimental data for the named compound is not readily available in published literature.

| Oxidizing Agent | Product | Solvent | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | (R,R)-3,7,11-trimethyldodecanal | Dichloromethane | 85-95 |

| Dess-Martin Periodinane (DMP) | (R,R)-3,7,11-trimethyldodecanal | Dichloromethane | 90-98 |

| Potassium Permanganate (KMnO4) | (R,R)-3,7,11-trimethyldodecanoic acid | Acetone/Water | 70-85 |

| Chromium Trioxide (CrO3) / H2SO4 | (R,R)-3,7,11-trimethyldodecanoic acid | Acetone | 80-90 |

The mechanisms of oxidation by potassium permanganate and chromium trioxide have been extensively studied.

Potassium Permanganate: The oxidation of alcohols by potassium permanganate in acidic or neutral conditions is believed to proceed through a manganate (B1198562) ester intermediate. The reaction involves the transfer of a hydride from the alcohol carbon to the manganese atom. In basic media, the reaction is thought to be initiated by the deprotonation of the alcohol, followed by the attack of the resulting alkoxide on the permanganate ion. The intermediate manganate ester then decomposes to the carbonyl product.

Chromium Trioxide: The oxidation of primary alcohols with chromium trioxide-based reagents, such as the Jones reagent, involves the formation of a chromate (B82759) ester. The alcohol attacks the chromium trioxide, and after proton transfers, a chromate ester is formed. The rate-determining step is the subsequent E2-like elimination of a proton from the carbon bearing the oxygen and the departure of the chromium species, leading to the formation of the aldehyde. In aqueous acidic conditions, the aldehyde is in equilibrium with its hydrate (B1144303), which can be further oxidized by another molecule of the chromium reagent to the carboxylic acid.

Reduction Methodologies and Derivative Formation

The hydroxyl group of (R,R)-3,7,11-trimethyl-1-dodecanol is not readily reducible. However, it can be converted into a better leaving group, which can then be reduced to the corresponding alkane.

The direct reduction of an alcohol to an alkane is a challenging transformation. A common strategy involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. The resulting derivative can then be reduced to the alkane using a variety of reducing agents, including lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. For instance, (3R,7R)-1-chloro-3,7,11-trimethyldodecane has been synthesized and could, in principle, be reduced to (3R,7R)-3,7,11-trimethyldodecane.

Table 2: Hypothetical Two-Step Reduction of (R,R)-3,7,11-trimethyl-1-dodecanol to the Alkane The following data is illustrative and based on typical reactions of similar primary alcohols, as specific experimental data for the named compound is not readily available in published literature.

| Step | Reagents | Intermediate/Product | Solvent | Typical Yield (%) |

| 1 | p-Toluenesulfonyl chloride, Pyridine (B92270) | (R,R)-3,7,11-trimethyldodecyl tosylate | Dichloromethane | 90-98 |

| 2 | Lithium Aluminum Hydride (LiAlH4) | (R,R)-3,7,11-trimethyldodecane | Diethyl ether | 85-95 |

Since the reduction of the activated hydroxyl group does not involve the chiral centers at positions 3 and 7, the stereochemistry at these positions is expected to be retained during the reduction process. Therefore, the reduction of an activated derivative of (R,R)-3,7,11-trimethyl-1-dodecanol would be expected to yield (3R,7R)-3,7,11-trimethyldodecane.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated by protonation or conversion into a better leaving group.

Activation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion, which can then be displaced by a nucleophile. Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate) or a halide.

Substitution Reactions: Once activated, the carbon bearing the leaving group is susceptible to attack by a variety of nucleophiles. Due to the primary nature of the alcohol, these reactions are likely to proceed via an SN2 mechanism. The steric hindrance from the bulky alkyl chain may slow down the reaction rate but should not prevent it from occurring. For example, the synthesis of (3R,7R)-1-chloro-3,7,11-trimethyldodecane has been reported, demonstrating that nucleophilic substitution of the hydroxyl group is a feasible transformation for this molecular framework.

Synthesis of Halogenated and Ethereal Derivatives (e.g., using Thionyl Chloride, Phosphorus Tribromide)

The conversion of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- into its corresponding alkyl halides is a fundamental transformation that paves the way for a variety of subsequent nucleophilic substitution reactions. The use of reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are common and effective methods for this purpose.

These reactions are pivotal as they transform the poor leaving group (hydroxyl, -OH) into a good leaving group (halide), facilitating further molecular elaborations. The general principle behind these reactions involves the activation of the alcohol followed by a nucleophilic attack by the halide ion.

Reaction with Thionyl Chloride:

The reaction of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- with thionyl chloride, typically in the presence of a base like pyridine, yields the corresponding chlorinated derivative, (3S,7R,11R)-1-chloro-3,7,11-trimethyldodecane. The reaction proceeds via a chlorosulfite ester intermediate. The presence of pyridine is crucial as it not only neutralizes the HCl byproduct but also influences the reaction mechanism, favoring a clean bimolecular nucleophilic substitution (Sₙ2) pathway. This results in a well-defined stereochemical outcome, which is discussed in detail in the subsequent section.

While specific experimental data for this exact substrate is not extensively published, a related synthesis has reported the physical properties of the resulting chlorinated compound. prepchem.com

Reaction with Phosphorus Tribromide:

Similarly, the treatment of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- with phosphorus tribromide provides an efficient route to the brominated analog, (3S,7R,11R)-1-bromo-3,7,11-trimethyldodecane. This reaction also proceeds through an intermediate, a phosphite (B83602) ester, which is subsequently displaced by a bromide ion in an Sₙ2 fashion. wikipedia.orgcommonorganicchemistry.com Each molecule of phosphorus tribromide can react with three molecules of the alcohol. wikipedia.org

The table below summarizes the expected products from the halogenation of (R,R)-3,7,11-trimethyl-1-dodecanol.

| Starting Material | Reagent | Product |

| 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- | Thionyl Chloride (SOCl₂) | (3S,7R,11R)-1-chloro-3,7,11-trimethyldodecane |

| 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- | Phosphorus Tribromide (PBr₃) | (3S,7R,11R)-1-bromo-3,7,11-trimethyldodecane |

Influence of Stereochemistry on Reaction Kinetics and Selectivity

The stereochemistry at the C3, C7, and C11 positions of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- plays a critical role in the kinetics and selectivity of its reactions, particularly in the synthesis of halogenated derivatives.

The reactions of primary alcohols with thionyl chloride and phosphorus tribromide are classic examples of Sₙ2 reactions. byjus.comlibretexts.org A hallmark of the Sₙ2 mechanism is the backside attack of the nucleophile on the carbon atom bearing the leaving group. This leads to a predictable and highly stereospecific outcome: inversion of configuration at the stereocenter. vedantu.comyoutube.com

In the case of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-, the carbon atom undergoing substitution (C1) is not a stereocenter. However, the chirality of the rest of the molecule, specifically the stereocenters at C3, C7, and C11, influences the reaction environment. While the reaction at the primary alcohol center itself does not involve breaking bonds at these chiral centers, their spatial arrangement can affect the rate of reaction. Steric hindrance around the reaction site, dictated by the (R,R) configuration, can influence the ease of approach of the halogenating agent and the subsequent backside attack by the halide nucleophile.

The expected stereochemical outcome of the halogenation reactions is summarized in the table below:

| Reactant Stereochemistry | Product Stereochemistry (via Sₙ2) |

| (R,R)-3,7,11-trimethyl-1-dodecanol | (S,R,R)-1-halo-3,7,11-trimethyldodecane |

It is important to note that under certain conditions, particularly in the absence of a base like pyridine, the reaction with thionyl chloride can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. libretexts.org However, the use of pyridine generally ensures the Sₙ2 pathway and the corresponding inversion of stereochemistry. libretexts.org

The precise impact of the (R,R) stereochemistry on the reaction kinetics, such as reaction rates compared to other diastereomers, would require specific kinetic studies. However, the principles of steric hindrance in Sₙ2 reactions suggest that the specific arrangement of the methyl groups could lead to subtle differences in reaction rates when compared to, for example, the (S,S) or (R,S) isomers. These differences, while potentially small, can be significant in competitive reactions or in the synthesis of highly pure stereoisomers.

The stereoselectivity of these reactions is generally very high, with the Sₙ2 mechanism ensuring that the product is predominantly the one with the inverted configuration at the reacting center, if it were chiral. For 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-, this means that the chirality at C3, C7, and C11 is preserved, and the reaction proceeds with high fidelity at the C1 position.

Biological and Biochemical Significance of 1 Dodecanol, 3,7,11 Trimethyl , R,r **

Interplay with Lipid Metabolism and Cellular Pathways

While direct studies on 1-Dodecanol, 3,7,11-trimethyl- are limited, research on its unsaturated precursor, farnesol (B120207), provides significant insights into its potential roles in lipid metabolism. The structural similarity suggests that their biological activities may overlap.

Farnesol has been shown to modulate lipid metabolism by affecting both the synthesis and breakdown of fatty acids. Studies in rodent models have demonstrated that farnesol treatment can lead to a decrease in the expression of genes involved in fatty acid synthesis, while simultaneously increasing the expression of genes responsible for fatty acid oxidation. nih.gov This dual action contributes to a reduction in plasma and hepatic triglyceride levels. nih.gov One of the key enzymes in fatty acid synthesis, fatty acid synthase (FAS), has been identified as a target of farnesol. nih.govresearchgate.net Research has shown that farnesol can suppress the activity and mRNA abundance of FAS in the liver of rats fed a high-cholesterol diet. nih.govresearchgate.net

Furthermore, farnesol has been observed to increase fatty acid oxidation in liver cells. nih.gov This is accompanied by the upregulation of genes that are targets of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and are involved in mitochondrial fatty acid β-oxidation. nih.gov Given that 1-Dodecanol, 3,7,11-trimethyl- is the saturated form of farnesol, it is plausible that it may exert similar effects on these fundamental lipid metabolic pathways.

The regulation of lipid metabolism is intricately controlled by a network of enzymes and nuclear receptors. Farnesol and its metabolites have been identified as ligands for several of these key regulators. Notably, farnesol can activate the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis. nih.govnih.gov The activation of FXR can influence the expression of numerous target genes involved in these metabolic processes. uri.edu

Additionally, Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are central to the control of lipid degradation. nih.gov Fatty acids themselves are natural ligands for PPARα. nih.gov Studies on farnesol have indicated that its effects on fatty acid oxidation are mediated through the activation of PPARα. nih.gov The binding of ligands to PPARα leads to the transcriptional regulation of genes involved in lipid transport and catabolism. nih.gov It is hypothesized that 1-Dodecanol, 3,7,11-trimethyl-, as a fatty alcohol, may also interact with and modulate the activity of these and other lipid-sensing nuclear receptors.

Table 1: Potential Interactions with Lipid-Modulating Molecules (based on farnesol studies)

| Interacting Molecule | Molecule Type | Potential Effect of Interaction |

|---|---|---|

| Fatty Acid Synthase (FAS) | Enzyme | Inhibition of de novo fatty acid synthesis |

| Acetyl-CoA Carboxylase (ACC) | Enzyme | Modulation of fatty acid synthesis |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Activation, leading to regulation of bile acid and lipid homeostasis |

Identification as a Metabolite and its Biological Implications

Direct evidence for the presence and biological role of 1-Dodecanol, 3,7,11-trimethyl- comes from metabolomic studies, which have identified it in various biological systems.

1-Dodecanol, 3,7,11-trimethyl- has been identified as a human and plant metabolite. nih.govnih.gov Its detection in complex biological mixtures is primarily achieved through gas chromatography-mass spectrometry (GC-MS). This analytical technique allows for the separation and identification of volatile and semi-volatile compounds. For instance, this compound has been detected in natural sources such as olive fruits (Olea europaea) and tea (Camellia sinensis).

While its presence is established, detailed quantitative data in human tissues and fluids remain largely to be determined. The development of robust analytical methods is crucial for accurately quantifying its levels and understanding its metabolic flux in different physiological and pathological states. nih.govnih.gov Mass spectrometry-based metabolomics is a powerful tool for such investigations in cancer research and other diseases. nih.gov

The identification of 1-Dodecanol, 3,7,11-trimethyl- as a metabolite in the context of cancer metabolism has spurred significant interest in its potential roles in cellular regulation and signaling. nih.govnih.gov While direct mechanistic studies are still emerging, research on the structurally related compound farnesol provides a framework for testable hypotheses.

Farnesol has been shown to modulate several signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and JAK/STAT pathways. nih.govnih.govmdpi.com The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and its inhibition can enhance the efficacy of chemotherapeutic agents. nih.govmdpi.com The JAK/STAT signaling pathway is involved in transmitting information from extracellular signals to the nucleus, where it activates gene transcription related to cell proliferation, survival, and inflammation. mdpi.comresearchgate.netnih.govnih.gov Phytochemicals have been shown to exert anticancer effects by suppressing the JAK/STAT pathway. mdpi.comfrontiersin.org Given that 1-Dodecanol, 3,7,11-trimethyl- is a metabolite observed in cancer, it is plausible that it could act as a signaling molecule within these pathways, potentially influencing tumor cell behavior.

Table 2: Hypothesized Cellular Signaling Roles (inferred from farnesol studies and cancer metabolite identification)

| Signaling Pathway | Potential Role of 1-Dodecanol, 3,7,11-trimethyl- |

|---|---|

| PI3K/Akt Pathway | Modulation of cell survival and proliferation signals |

Investigation of Uncharacterized Biological Mechanisms

The biological activities of 1-Dodecanol, 3,7,11-trimethyl- are not yet fully understood, and many of its potential mechanisms of action remain uncharacterized. Its structural features as a branched-chain fatty alcohol suggest it may have unique interactions with cellular membranes and proteins compared to more common straight-chain fatty alcohols.

Emerging research is beginning to explore a broader range of biological activities. researchgate.netmdpi.com For instance, some studies are investigating the potential antimicrobial properties of this compound. The diverse contexts in which it is found, from plant volatiles to a metabolite in cancer cells, suggest a multifaceted biological role that warrants further investigation. Future research will likely focus on elucidating its specific molecular targets and the downstream effects of these interactions to fully comprehend its physiological and pathological significance.

Exploration of Molecular Targets and Binding Interactions

While specific molecular targets for 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- have not been definitively identified in dedicated studies, its structural analogy to phytanic acid and pristanic acid suggests that its biological activities are likely mediated through interactions with enzymes involved in branched-chain fatty acid metabolism. nih.govnih.gov These metabolic pathways are crucial for processing dietary lipids that cannot be broken down by standard beta-oxidation. wikipedia.org

The primary metabolic pathway for phytanic acid, a 3-methyl-branched fatty acid, is peroxisomal alpha-oxidation. wikipedia.orgbyjus.com A key enzyme in this pathway is phytanoyl-CoA hydroxylase (PHYH) . nih.gov This enzyme catalyzes the initial step of alpha-oxidation, converting phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. wikipedia.org Given the structural resemblance of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- to phytanoyl-CoA, particularly the methyl substitution at the 3-position, it is plausible that this compound or its metabolites could act as a substrate or inhibitor for PHYH. Deficiencies in PHYH lead to the accumulation of phytanic acid, resulting in the serious neurological disorder known as Refsum's disease. wikipedia.orgbyjus.com

Following alpha-oxidation, the resulting pristanic acid undergoes peroxisomal beta-oxidation. nih.gov The enzymes of this pathway are also potential molecular targets. The stereochemistry of the methyl groups is critical for enzyme-substrate recognition. The enzymes involved in the beta-oxidation of pristanic acid are known to be stereospecific, typically processing specific isomers. nih.gov Therefore, the (R,R)- configuration of 1-Dodecanol, 3,7,11-trimethyl- would be a key determinant of its interaction with these enzymes.

Interactions with lipid membranes are also a crucial aspect of the biological activity of long-chain alcohols. smolecule.com The hydrophobic nature of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- would facilitate its partitioning into cellular membranes, potentially altering membrane fluidity and permeability. Such alterations can, in turn, affect the function of membrane-bound proteins and signaling pathways.

It has been noted that 3,7,11-trimethyl-1-dodecanol (B1208083) may play a role in lipid metabolism and has been observed as a metabolite in cancer cells, suggesting a potential role in cancer metabolism. smolecule.comnih.govchemicalbook.com

Table 1: Potential Molecular Targets and Rationale for Interaction

| Potential Molecular Target | Metabolic Pathway | Rationale for Interaction |

| Phytanoyl-CoA hydroxylase (PHYH) | Peroxisomal Alpha-Oxidation | Structural similarity to the natural substrate, phytanoyl-CoA. The 3-methyl group is a key structural feature. |

| Peroxisomal beta-oxidation enzymes | Peroxisomal Beta-Oxidation | The backbone of the molecule is a long-chain fatty alcohol, a class of molecules that can be metabolized via beta-oxidation after conversion to the corresponding carboxylic acid. |

| Cellular Membranes | General Cellular Interaction | The lipophilic nature of the molecule suggests it can intercalate into lipid bilayers, potentially modulating membrane properties. |

Structure-Activity Relationship Studies for Biological Potency

Currently, there is a lack of specific structure-activity relationship (SAR) studies for 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- and its analogs concerning their biological potency. However, based on the substrate specificities of the enzymes in the phytanic and pristanic acid metabolic pathways, several key structural features can be inferred to be critical for biological activity.

The position and stereochemistry of the methyl groups are paramount. The methyl group at the 3-position is a critical determinant for its entry into the alpha-oxidation pathway, as it sterically hinders standard beta-oxidation. wikipedia.orgnih.gov The (R) configuration at both the 3 and 7 positions would be crucial for optimal binding to the active sites of enzymes like PHYH, which are known to be highly stereospecific. Any alteration in the position or stereochemistry of these methyl groups would likely have a significant impact on its metabolic fate and biological activity.

The length of the carbon chain is another important factor. The 12-carbon backbone places it in the category of long-chain fatty alcohols. The enzymes of peroxisomal beta-oxidation are known to have a preference for very long-chain and branched-chain fatty acids. mdpi.com Therefore, variations in chain length would likely influence which specific enzymes it interacts with and the efficiency of its metabolism.

Finally, the primary alcohol functional group is the site of metabolic activation, likely through oxidation to an aldehyde and then a carboxylic acid, which can then be esterified to Coenzyme A. Modification or replacement of this hydroxyl group would abolish its ability to be metabolized through these pathways and likely alter its biological activity profile significantly.

Table 2: Inferred Structure-Activity Relationships

| Structural Feature | Importance for Biological Potency |

| Methyl Group at C3 | Essential for directing the molecule towards alpha-oxidation rather than beta-oxidation. The (R)-stereochemistry is likely crucial for enzyme recognition. |

| Methyl Group at C7 | The (R)-stereochemistry at this position likely plays a role in the specific binding to and processing by peroxisomal enzymes. |

| Dodecanol (B89629) Backbone | The 12-carbon chain length is optimal for interaction with enzymes that metabolize long-chain fatty acids. |

| Primary Alcohol Group | This functional group is the primary site for metabolic activation, allowing the molecule to enter fatty acid oxidation pathways. |

Further research, including molecular docking studies and the synthesis and biological evaluation of analogs with systematic structural modifications, is necessary to fully elucidate the structure-activity relationships of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-.

Advanced Analytical Spectroscopies and Chromatographies for 1 Dodecanol, 3,7,11 Trimethyl , R,r **

High-Resolution Chromatographic Separation

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection Sensitivity (e.g., Phenyl Isocyanate, BSTFA)

For the analysis of long-chain branched alcohols like 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-, derivatization is a crucial sample preparation step to improve its chromatographic behavior and detection sensitivity. sigmaaldrich.com The primary hydroxyl group of this molecule, while reactive, imparts polarity that can lead to poor peak shape (tailing), low volatility, and strong adsorption on active sites within the gas chromatography (GC) system. researchgate.net Chemical derivatization mitigates these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. sigmaaldrich.comsigmaaldrich.com Two common and effective derivatization reagents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Phenyl Isocyanate.

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

BSTFA is a powerful silylating agent widely used for the derivatization of compounds containing active hydrogens, such as alcohols. sigmaaldrich.com The reaction involves the replacement of the hydrogen atom of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process, known as silylation, significantly reduces the polarity of the alcohol, thereby increasing its volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.com

The derivatization of primary alcohols like 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- with BSTFA is generally rapid and complete. sigmaaldrich.comsigmaaldrich.com The resulting TMS ether is more volatile than the parent alcohol, which typically leads to shorter retention times and improved peak symmetry in GC analysis. researchgate.net Furthermore, the mass spectrum of the TMS derivative is often more informative than that of the underivatized alcohol. TMS derivatives of long-chain alcohols frequently exhibit a characteristic and strong base peak at M-15 (the molecular ion minus a methyl group), which is highly useful for identification in mass spectrometry (MS). researchgate.netchromforum.org For compounds that are slow to react, a catalyst such as trimethylchlorosilane (TMCS) can be added to the BSTFA reagent to increase the reaction rate. sigmaaldrich.com

Phenyl Isocyanate

Phenyl isocyanate is a derivatizing agent primarily used to enhance the detectability of alcohols in High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. researchgate.netresearchgate.netnih.gov The isocyanate group (-NCO) reacts with the hydroxyl group of the alcohol to form a carbamate (B1207046) (urethane) derivative. sigmaaldrich.com

The key advantage of this derivatization is the introduction of a phenyl group, which is a strong chromophore. researchgate.net While the parent alcohol, 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-, lacks significant UV absorption, its phenyl isocyanate derivative can be readily detected at wavelengths where the phenyl ring absorbs strongly. This strategy dramatically increases the sensitivity of HPLC analysis for this compound. nih.gov The reaction is generally applicable to aliphatic alcohols and can be optimized for reaction time and temperature to ensure complete derivatization. researchgate.net

The following table summarizes and compares the two derivatization strategies for 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-.

| Feature | BSTFA Derivatization | Phenyl Isocyanate Derivatization |

| Primary Technique | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Reaction | Silylation of the -OH group to form a TMS ether. sigmaaldrich.com | Reaction of the -OH group to form a phenyl carbamate. sigmaaldrich.com |

| Primary Advantage | Increases volatility, thermal stability, and improves GC peak shape. researchgate.netsigmaaldrich.com | Introduces a strong chromophore for sensitive UV detection. researchgate.netnih.gov |

| Detection Enhancement | Provides characteristic mass fragments (e.g., M-15) for MS identification. researchgate.net | Significantly enhances molar absorptivity for UV detection. nih.gov |

| Considerations | Derivatives are sensitive to moisture and can hydrolyze back to the parent alcohol. sigmaaldrich.com | The reagent is moisture-sensitive; reaction conditions may require optimization. researchgate.net |

Chirality-Specific Analytical Methods

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental property of chiral molecules that can be used to assess the enantiomeric purity of a sample of 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-. Enantiomers are stereoisomers that are non-superimposable mirror images, and they have the unique ability to rotate the plane of plane-polarized light in equal but opposite directions. gcms.cz An instrument called a polarimeter is used to measure this rotation. The magnitude and direction of the rotation are used to characterize the enantiomeric composition of a sample.

The specific rotation, [α], is a standardized physical constant for a given chiral compound and is defined by the observed angle of rotation (α), the path length of the sample cell (l), and the concentration of the sample (c).

A pure sample of one enantiomer will exhibit the maximum specific rotation. For instance, a 100% pure sample of the (R,R)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to a 100% pure sample of its (S,S)-enantiomer. A racemic mixture, which contains equal amounts (50:50) of both enantiomers, will have an observed optical rotation of zero because the rotations of the individual enantiomers cancel each other out.

The enantiomeric excess (e.e.), a measure of the purity of the sample, can be calculated by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer:

e.e. (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A positive e.e. value indicates an excess of the dextrorotatory (+) enantiomer, while a negative value indicates an excess of the levorotatory (-) enantiomer. This method provides a reliable, non-destructive way to quantify the enantiomeric composition, provided that a standard of the pure enantiomer is available for determining [α]max. nih.gov

The table below illustrates the relationship between the measured optical rotation and the enantiomeric composition of a hypothetical sample.

| Observed Rotation (α) | Specific Rotation ([α]observed) | Enantiomeric Excess (% e.e.) | % (R,R)- Enantiomer | % (S,S)- Enantiomer |

| +1.0° | +5.0° | 100% | 100% | 0% |

| +0.5° | +2.5° | 50% | 75% | 25% |

| 0.0° | 0.0° | 0% | 50% | 50% |

| -0.5° | -2.5° | -50% | 25% | 75% |

| -1.0° | -5.0° | -100% | 0% | 100% |

| Note: Assumes a hypothetical [α]max of +5.0° for the pure (R,R)-enantiomer under specific conditions. |

Chiral Gas and Liquid Chromatography for Enantiomeric Separation

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile compounds like the TMS-ether of 1-Dodecanol, 3,7,11-trimethyl-. The separation is achieved on a capillary column coated with a CSP, most commonly a derivative of a cyclodextrin (B1172386). chromatographyonline.comchromatographyonline.com Cyclodextrins are chiral, cone-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com Enantiomers can enter the cavity and interact with the chiral surface through various mechanisms, including hydrogen bonding and van der Waals forces. These transient diastereomeric interactions have different energies for each enantiomer, causing one to be retained longer on the column than the other, resulting in separation. chromatographyonline.com The choice of the specific cyclodextrin derivative is critical for achieving optimal selectivity for a given pair of enantiomers. chromatographyonline.com

Chiral Liquid Chromatography (HPLC)

Chiral HPLC is a highly versatile and widely used technique for enantiomeric separation. chromatographyonline.comphenomenex.com For a compound like 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-, separation can be achieved directly on an HPLC column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most common and effective for a broad range of chiral compounds, including alcohols. phenomenex.com The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral polymer. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing the separation. shimadzu.com

An alternative HPLC approach is the indirect method. chiralpedia.com In this strategy, the racemic alcohol is first derivatized with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. chiralpedia.comresearchgate.net

The following table compares the chiral GC and HPLC methods for the enantioseparation of 1-Dodecanol, 3,7,11-trimethyl-.

| Feature | Chiral Gas Chromatography (GC) | Chiral Liquid Chromatography (HPLC) |

| Principle | Separation of enantiomers on a column with a Chiral Stationary Phase (CSP). gcms.cz | Separation on a CSP (direct method) or separation of diastereomeric derivatives on an achiral column (indirect method). chiralpedia.com |

| Analyte Form | Requires volatile analytes; derivatization (e.g., silylation) is often necessary. chromatographyonline.com | Can analyze the compound directly or after derivatization. researchgate.net |

| Common CSPs | Cyclodextrin derivatives. chromatographyonline.com | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type phases. phenomenex.com |

| Advantages | High resolution, fast analysis times. | Broad applicability, preparative scale-up is possible, indirect method offers flexibility. phenomenex.com |

| Considerations | Limited to thermally stable and volatile compounds; high temperatures can degrade some CSPs. | Can consume larger volumes of solvent; indirect method requires a pure chiral derivatizing agent. |

Computational Chemistry and in Silico Modeling of 1 Dodecanol, 3,7,11 Trimethyl , R,r **

Reaction Pathway Elucidation through Computational Methods

Transition State Search and Reaction Barrier Determination

No published research detailing the transition state search or the determination of reaction barriers for 1-Dodecanol, 3,7,11-trimethyl-, (R,R)- could be identified. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction involving this alcohol, locating the transition state structures, and calculating the activation energy. This information is crucial for understanding reaction kinetics and mechanisms at a molecular level.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Similarly, there is a lack of available studies focusing on the in silico prediction of regio- and stereoselectivity in chemical reactions involving 1-Dodecanol, 3,7,11-trimethyl-, (R,R)-. Computational models, such as those based on density functional theory (DFT) or molecular mechanics, are often employed to predict the outcomes of reactions where multiple products can be formed. These models can elucidate the factors controlling selectivity, such as steric hindrance and electronic effects, but have not been applied to this specific molecule in the reviewed literature.

Future Research Directions and Translational Perspectives for 1 Dodecanol, 3,7,11 Trimethyl , R,r **

Development of Novel Stereoselective Synthetic Strategies

The precise biological function of a chiral molecule is intrinsically linked to its stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic routes to obtain enantiomerically pure (3R,7R,11R)-3,7,11-trimethyldodecan-1-ol is a paramount objective for future research. While syntheses for related isoprenoids have been reported, strategies focusing on this specific C15 alcohol are less common.

Future synthetic endeavors should prioritize methodologies that offer high diastereoselectivity and enantioselectivity, minimizing the need for tedious chiral separations. Key areas for exploration include:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydrogenation, hydroformylation, or epoxidation of suitable precursors could provide a direct and efficient route to the desired stereoisomer.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as (-)-isopulegol, could serve as a foundational strategy. Methodologies developed for the synthesis of other chiral isoprenoids could be adapted for the synthesis of (3R,7R,11R)-diprionol and its analogs.

Biocatalysis: Employing enzymes, such as alcohol dehydrogenases or reductases, could offer unparalleled stereoselectivity under mild reaction conditions, presenting a green and sustainable synthetic alternative.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Advantages | Key Challenges |

| Asymmetric Catalysis | Farnesol (B120207) derivatives, unsaturated C15 aldehydes | High enantioselectivity, catalytic efficiency | Catalyst development and cost, optimization of reaction conditions |

| Chiral Pool Synthesis | (-)-Isopulegol, (R)-citronellal | Readily available starting materials, established methodologies for related compounds | Potentially longer synthetic routes, protection/deprotection steps |

| Biocatalysis | Prochiral ketones, unsaturated precursors | High stereospecificity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope limitations |

Exploration of Biological Roles in Diverse Organisms

While 3,7,11-trimethyldodecan-1-ol has been identified as a human and plant metabolite, the specific biological roles of the (3R,7R,11R)-isomer remain largely uncharted. nih.gov Future research should aim to elucidate its function in a variety of biological contexts.

Initial studies have detected related compounds in various natural sources, from soft corals to medicinal plants, hinting at a broad spectrum of biological activities. For instance, the analogous compound 1,6,10-dodecatrien-3-ol, 3,7,11-trimethyl-, (E)- has been reported to possess antimicrobial, anti-inflammatory, and even anticancer properties. smujo.id This underscores the potential for (3R,7R,11R)-3,7,11-trimethyldodecan-1-ol to exhibit significant bioactivity.

Key research avenues include:

Metabolomic Profiling: Investigating the presence and concentration of this specific isomer in various organisms under different physiological and pathological conditions. This could reveal its involvement in metabolic pathways and disease processes.

Enzymatic Interactions: Identifying and characterizing enzymes that metabolize or are modulated by (3R,7R,11R)-3,7,11-trimethyldodecan-1-ol. This could provide insights into its mechanism of action.

Pharmacological Screening: A systematic evaluation of its effects on various cellular and animal models of disease, including cancer, inflammatory disorders, and infectious diseases.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research. In the context of (3R,7R,11R)-3,7,11-trimethyldodecan-1-ol, this integrated approach can provide valuable predictive insights and guide experimental design.

Molecular Docking and Dynamics: In silico docking studies can predict the binding affinity and interaction of the molecule with various protein targets, such as nuclear receptors or enzymes involved in lipid metabolism. biointerfaceresearch.comnih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By analyzing the structural features of a series of related isoprenoid alcohols and their corresponding biological activities, QSAR models can be developed to predict the potential therapeutic effects of (3R,7R,11R)-3,7,11-trimethyldodecan-1-ol.

Spectroscopic Prediction: Computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in the structural elucidation and identification of the compound in complex mixtures. chemrxiv.org

Advancements in Analytical Detection and Quantification for Complex Matrices

The accurate detection and quantification of (3R,7R,11R)-3,7,11-trimethyldodecan-1-ol in complex biological and environmental samples is crucial for understanding its distribution, metabolism, and biological significance. The development of sensitive and selective analytical methods is therefore a critical area for future research.

Current analytical techniques for related compounds, such as phytosterols, primarily rely on chromatographic methods coupled with various detectors. mdpi.com Future efforts should focus on optimizing these methods for the specific challenges posed by the analysis of this chiral alcohol.

Key areas for advancement include:

Chiral Chromatography: The development of robust chiral stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC) is essential for the separation and quantification of the (3R,7R,11R)-enantiomer from its other stereoisomers.

Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide the high sensitivity and selectivity required for detecting trace amounts of the compound in complex matrices. mdpi.com

Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can improve the extraction efficiency and reduce matrix effects, leading to more accurate quantification.

A summary of relevant analytical techniques is provided in Table 2.

| Analytical Technique | Detector | Key Advantages | Future Research Focus |

| Gas Chromatography (GC) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile compounds | Development of new chiral columns for stereoisomer separation |

| High-Performance Liquid Chromatography (HPLC) | UV, Charged Aerosol Detector (CAD), MS | Suitable for less volatile compounds | Optimization of chiral stationary phases and mobile phases |

| Supercritical Fluid Chromatography (SFC) | MS | Fast separations, environmentally friendly | Application to the analysis of isoprenoid alcohols in biological samples |

Q & A

Q. What analytical challenges arise in detecting 1-Dodecanol degradation byproducts in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization identifies oxidation byproducts (e.g., dodecanal, dodecanoic acid). Matrix effects from soil or water samples require solid-phase extraction (SPE) cleanup and internal standardization (e.g., deuterated 1-Dodecanol) to improve detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.